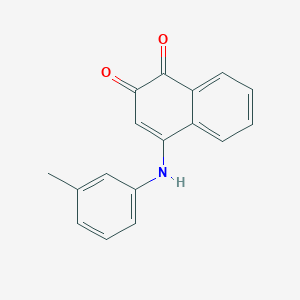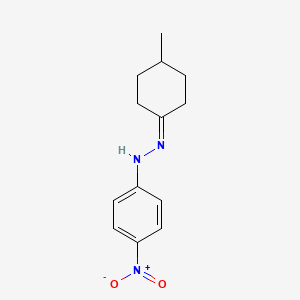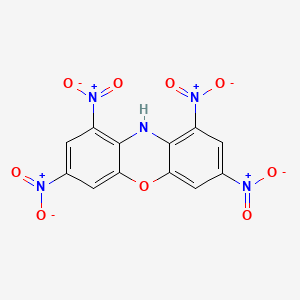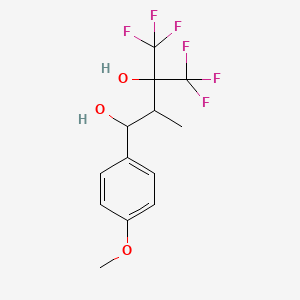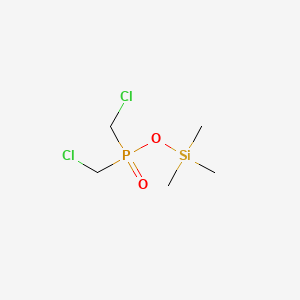
Trimethylsilyl bis(chloromethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl bis(chloromethyl)phosphinate is an organophosphorus compound that contains both silicon and phosphorus atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Trimethylsilyl bis(chloromethyl)phosphinate can be synthesized through the reaction of bis(chloromethyl)phosphinic chloride with trimethylsilyl methylcarbamate in benzene in the presence of a base . This reaction can also be performed without a solvent and in the absence of a base, yielding this compound and bis(chloromethyl)phosphinic anhydride .
Chemical Reactions Analysis
Trimethylsilyl bis(chloromethyl)phosphinate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under both acidic and basic conditions.
Substitution Reactions: It reacts with silylated carbamates and trimethylsilyl N-trimethylsilylacetimidoate to form different products.
Scientific Research Applications
Trimethylsilyl bis(chloromethyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Phosphinic and phosphonic acids, which can be derived from this compound, are known for their biological activity, including antibacterial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl bis(chloromethyl)phosphinate involves its reactivity with various nucleophiles and electrophiles. The presence of both silicon and phosphorus atoms in the molecule allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Trimethylsilyl bis(chloromethyl)phosphinate can be compared with other similar compounds such as:
Bis(chloromethyl)phosphinic chloride: This compound is a precursor in the synthesis of this compound.
Phosphinic and Phosphonic Acids: These compounds are known for their biological activity and are used in various applications in chemistry, biology, and medicine.
This compound stands out due to its unique combination of silicon and phosphorus atoms, which enhances its reactivity and versatility in chemical reactions.
Properties
CAS No. |
31675-59-9 |
|---|---|
Molecular Formula |
C5H13Cl2O2PSi |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
bis(chloromethyl)phosphoryloxy-trimethylsilane |
InChI |
InChI=1S/C5H13Cl2O2PSi/c1-11(2,3)9-10(8,4-6)5-7/h4-5H2,1-3H3 |
InChI Key |
QEKYNRRFJFYVGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


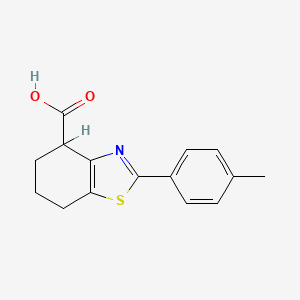
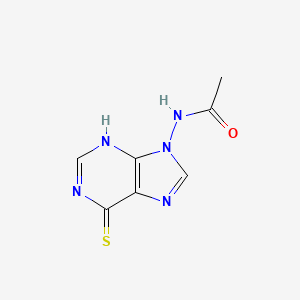
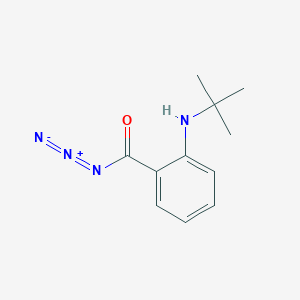
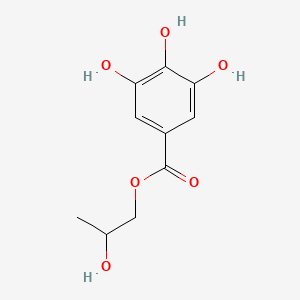
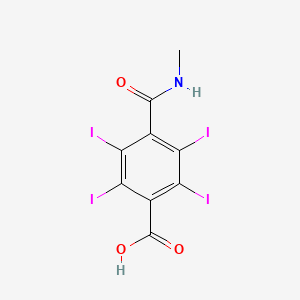
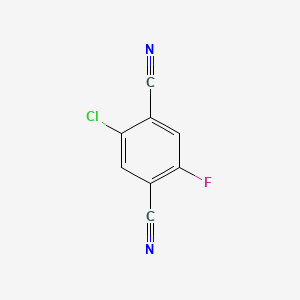
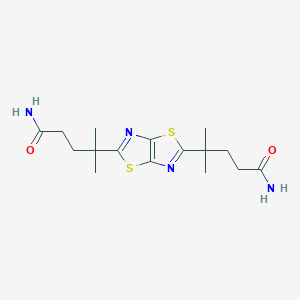
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
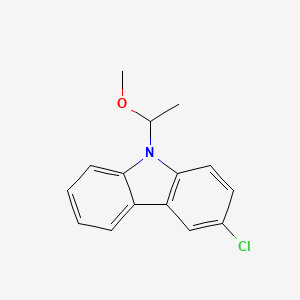
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
